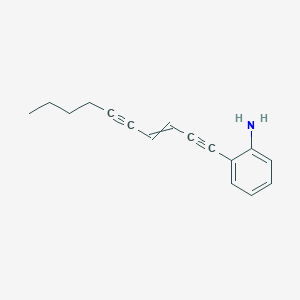

2-(Dec-3-ene-1,5-diyn-1-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

823228-19-9 |

|---|---|

Molecular Formula |

C16H17N |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

2-dec-3-en-1,5-diynylaniline |

InChI |

InChI=1S/C16H17N/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17/h7-8,10-11,13-14H,2-4,17H2,1H3 |

InChI Key |

SZVYKZCFCIUFKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC=CC#CC1=CC=CC=C1N |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Dec 3 Ene 1,5 Diyn 1 Yl Aniline Systems

Reactions Involving the Enyne-Diyne Moiety

The enyne-diyne moiety is the most reactive part of the 2-(Dec-3-ene-1,5-diyn-1-yl)aniline molecule. The presence of multiple π-systems allows for a range of addition and cyclization reactions, often catalyzed by transition metals.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across a double or triple bond. In the context of this compound, the aniline (B41778) N-H bond and the aromatic C-H bonds are poised to participate in intramolecular additions to the enyne-diyne system.

Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is a highly atom-economical method for the synthesis of nitrogen-containing compounds. Both intramolecular and metal-catalyzed intermolecular processes are relevant to the reactivity of this compound.

The proximity of the aniline amino group to the enyne-diyne system in this compound makes intramolecular hydroamination a highly probable reaction pathway. Such reactions can be promoted by transition metal catalysts and lead to the formation of various heterocyclic structures. Studies on related 2-(alkynyl)anilines have shown that intramolecular cyclization is a facile process, often leading to the formation of indoles and other nitrogen-containing rings.

For instance, the intramolecular hydroamination of 2-(phenylethynyl)aniline, a simpler analogue, is known to yield 2-phenylindole (B188600) when catalyzed by various transition metal complexes. This transformation underscores the potential for the terminal alkyne of the dec-3-ene-1,5-diyne moiety to undergo a similar cyclization. The regioselectivity of the attack of the amino group on the internal alkyne or the alkene would lead to different and more complex heterocyclic systems.

Gold(I) and copper catalysts are particularly effective in promoting hydroamination reactions of alkynes and allenes. Gold(I) catalysts, being highly alkynophilic, can activate the triple bonds of the enyne-diyne system towards nucleophilic attack by the aniline nitrogen. Gold(I)-catalyzed intramolecular hydroamination of allenes has been shown to be a powerful method for the enantioselective synthesis of vinyl-substituted pyrrolidines and piperidines. Similarly, gold-catalyzed intermolecular hydroamination of alkynes with arylamines is a well-established process.

Copper catalysts are also known to facilitate the synthesis of enynes and can be employed in cyclization reactions. For example, copper(II)-catalyzed cyclization of N-(2-alkynylphenyl)imines leads to the formation of N-vinylindoles. This suggests that under specific conditions, a copper catalyst could promote the cyclization of this compound.

The following table outlines the potential products from metal-catalyzed intramolecular hydroamination based on the reactivity of analogous systems.

| Catalyst System | Potential Product(s) from this compound |

| Gold(I) Complex | Indole or other N-heterocycle derivatives via cyclization |

| Copper(I/II) Complex | Substituted quinoline (B57606) or other fused heterocyclic systems |

This table is predictive and based on the reactivity of similar compounds.

Hydroarylation involves the addition of a C-H bond of an aromatic ring across an unsaturated bond. In this compound, the ortho C-H bond of the aniline ring is suitably positioned for an intramolecular hydroarylation reaction with the enyne-diyne moiety.

The multiple unsaturated sites in the enyne-diyne system can lead to consecutive or cascade reactions. A gold-catalyzed cascade reaction involving the regioselective hydroarylation of two alkyne units in a skipped diyne with a pyrrole (B145914) has been reported to yield cyclohepta[b]pyrroles. nih.gov This suggests that the aniline ring in this compound could potentially undergo a double hydroarylation, leading to complex polycyclic aromatic systems. The first hydroarylation could occur at either the terminal or internal alkyne, followed by a second intramolecular hydroarylation from the newly formed vinylarene intermediate.

The regioselectivity of such a cascade would be highly dependent on the catalyst and reaction conditions. For example, gold-catalyzed reactions of 1,3-diynes with pyrroles have been shown to proceed through a double hydroarylation cascade to form 4,7-disubstituted indoles. nih.gov

The potential outcomes of a hydroarylation cascade are summarized in the table below.

| Reaction Type | Potential Product(s) from this compound |

| Single Intramolecular Hydroarylation | Substituted quinoline or other fused heterocycles |

| Consecutive Hydroarylation Cascade | Complex polycyclic aromatic nitrogen-containing compounds |

This table is predictive and based on the reactivity of similar compounds.

Hydroboration of Conjugated Diynes to Enyne Boronates

Hydroboration represents a powerful method for the functionalization of the unsaturated bonds within the enediyne system. The reaction involves the addition of a boron-hydride bond across one of the alkyne moieties. The regioselectivity and stereoselectivity of this addition are highly dependent on the catalyst system and the nature of the borane (B79455) reagent used.

In the context of a conjugated diyne system, such as the one present in this compound, hydroboration can be directed to occur at either the internal or external alkyne. Transition metal-free approaches using phosphine (B1218219) catalysis have been shown to facilitate the trans-hydroboration of 1,3-diynes with pinacolborane (HBpin), yielding (E)-1-boryl-1,3-enynes. nih.gov This method demonstrates excellent selectivity for the addition of the boron atom to the external carbon of the diyne framework. nih.gov Experimental and computational studies suggest a mechanism involving the attack of the phosphine on the alkyne as a key step in the catalytic cycle. nih.gov

Conversely, metal-catalyzed systems can afford cis-addition products. For instance, cobalt-catalyzed hydroboration can lead to borylated enynes where the regioselectivity (boron addition to the internal vs. external carbon) can be controlled by the choice of ligand. nih.gov Ruthenium catalysts have also been employed for the hydroboration of 1,3-diynes, typically resulting in the installation of the boron group at the internal carbon. nih.gov

The general mechanism for hydroboration involves the concerted addition of the H-B bond across a π-bond. In the hydroboration-oxidation sequence, the resulting organoborane is subsequently oxidized, typically with hydrogen peroxide in a basic medium, to yield an alcohol. masterorganicchemistry.com For alkynes, this process initially forms an enol, which then tautomerizes to the more stable ketone or aldehyde. youtube.com The use of bulky borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, enhances regioselectivity, favoring the addition of the boron atom to the less sterically hindered carbon of the alkyne (anti-Markovnikov addition). masterorganicchemistry.comyoutube.com This principle is critical for controlling the outcome of the hydroboration of the unsymmetrical diyne in the target molecule.

Table 1: Comparison of Hydroboration Methods for 1,3-Diyne Systems

| Catalyst System | Borane Reagent | Key Feature | Product Type | Ref |

|---|---|---|---|---|

| Phosphine (e.g., PPh₃) | HBpin | Transition Metal-Free, trans-addition | (E)-1-Boryl-1,3-enyne | nih.gov |

| Co(acac)₂ / Ligand | HBpin | Ligand-controlled regioselectivity, cis-addition | Borylated enyne | nih.gov |

| Ruthenium Complex | HBpin | cis-addition, internal carbon selectivity | Borylated enyne | nih.gov |

| None (Bulky Boranes) | 9-BBN, Disiamylborane | High regioselectivity (Anti-Markovnikov) | Organoborane | masterorganicchemistry.comyoutube.com |

Hydroaminocarbonylation of 1,3-Diynes

Hydroaminocarbonylation is a powerful atom-economical reaction that introduces both an amino group and a carbonyl group across a π-bond. For 1,3-diyne systems, this reaction can be achieved with high chemo- and regioselectivity using palladium catalysis.

Research has demonstrated the successful hydroaminocarbonylation of 1,3-diynes using ammonium (B1175870) chloride (NH₄Cl) as the amine source and carbon monoxide (CO) as the carbonyl source. acs.org A typical catalytic system involves a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in combination with a diphosphine ligand such as bis[(2-diphenylphosphino)phenyl]ether (DPEPhos). acs.org The reaction is generally carried out at elevated temperatures (e.g., 80-120 °C) and CO pressures. acs.org

This method is highly selective, converting only one of the alkyne units into an α,β-unsaturated primary amide. acs.org This selectivity is crucial for complex molecules like this compound, allowing for precise functionalization.

A proposed mechanism for this transformation begins with the oxidative addition of NH₄Cl to the Pd(0) complex, forming a palladium-hydride species. acs.org This is followed by the regioselective hydropalladation of one of the alkyne units to form an alkenylpalladium intermediate. Subsequent insertion of carbon monoxide into the palladium-carbon bond generates an acylpalladium complex. The final step is the reaction of this complex with NH₄Cl to produce the α,β-unsaturated amide product and regenerate the active palladium-hydride catalyst. acs.org

Table 2: Typical Conditions for Palladium-Catalyzed Hydroaminocarbonylation of Diynes

| Component | Example | Role | Ref |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Active metal center | acs.org |

| Ligand | DPEPhos | Stabilizes catalyst, influences selectivity | acs.org |

| Amine Source | NH₄Cl | Provides the -NH₂ group | acs.org |

| Carbonyl Source | Carbon Monoxide (CO) | Provides the -C=O group | acs.org |

| Solvent | N-Methyl-2-pyrrolidone (NMP) | Reaction medium | acs.org |

| Temperature | 80-120 °C | Provides activation energy | acs.org |

| Pressure | ~20 atm CO | Ensures CO availability | acs.org |

Cyclization Reactions

The enediyne and aniline functionalities in this compound constitute a versatile scaffold for a variety of cyclization reactions, leading to the formation of complex polycyclic carbo- and heterocyclic structures.

Intramolecular Cyclization Cascades

Intramolecular cyclization cascades are highly efficient processes that form multiple rings in a single synthetic operation. These reactions can be triggered by transition metals, radical initiators, or electrophiles, leading to a diverse array of molecular architectures.

Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating alkynes towards nucleophilic attack. nih.gov This property has been harnessed to develop powerful polycyclization reactions of enyne-containing substrates. nih.govrsc.org In the context of a system like this compound, the gold catalyst would activate one of the alkyne groups, initiating an intramolecular attack by the alkene (a polyene-type cyclization) or the aniline nitrogen.

A reported strategy involves a gold-promoted 6-exo-dig cyclization as the initiating step, which can be followed by subsequent cyclizations terminated by various nucleophiles. nih.gov This methodology allows for the formation of up to four new bonds in a single operation with high stereoselectivity. nih.gov The use of chiral phosphine ligands on the gold catalyst can induce excellent enantioselectivity in these cascade reactions. nih.gov The resulting vinylgold intermediate from the initial cyclization can participate in further transformations, adding to the versatility of the method. rsc.org

Radical cascade cyclizations have emerged as a potent strategy for constructing complex carbo- and heterocycles from 1,n-enynes and diynes. researchgate.netrsc.org These reactions proceed via radical intermediates, which undergo a series of intramolecular additions to the unsaturated bonds.

For a substrate like this compound, the aniline moiety itself can serve as a precursor to an aryl radical. researchgate.net Under electron-catalysis and metal-free conditions, anilines can be converted into aryl diazonium salts, which then generate aryl radicals. researchgate.net This radical can initiate a cascade, for example, by adding to the enyne system, leading to the formation of multiple C-C bonds and complex polycyclic structures. researchgate.net Alternatively, radical-generating reagents can be added externally to initiate the cyclization of the enediyne chain. These cascades are powerful because they can rapidly build molecular complexity from relatively simple, linear precursors under mild conditions. rsc.orgnih.gov

The reaction of alkynes with electrophiles can trigger cyclization if a suitable internal nucleophile is present. nih.gov In this compound, the aniline nitrogen and the phenyl ring itself are potent nucleophiles that can participate in such reactions. The reaction of N-(2-alkynyl)anilines with electrophiles like iodine or phenylseleno halides is a well-established method for synthesizing substituted quinolines. nih.gov

The general mechanism involves the activation of the alkyne by the electrophile (e.g., I⁺), forming a cyclic iodonium (B1229267) intermediate or a vinyl cation. nih.gov This is followed by intramolecular attack by the aniline nitrogen in a 6-endo-dig fashion to form the quinoline ring system. nih.gov This strategy is highly efficient, proceeds under mild conditions, and tolerates a wide range of functional groups. nih.gov For the enediyne system in the target molecule, electrophilic activation of the proximal alkyne could lead to the formation of a functionalized quinoline derivative, with the remainder of the enediyne chain intact for further elaboration. rsc.org

Table 3: Summary of Intramolecular Cyclization Strategies

| Strategy | Initiator | Key Intermediate | Potential Product from Aniline-Enediyne | Ref |

|---|---|---|---|---|

| Gold-Catalyzed | Au(I) Complex | Cationic vinylgold species | Polycyclic heterocycles | nih.govrsc.org |

| Radical Cascade | Radical Initiator / Aniline | Vinyl or Aryl radical | Fused carbo- and heterocycles | researchgate.netrsc.org |

| Electrophilic | Electrophile (e.g., I₂, PhSeCl) | Cationic intermediate (e.g., iodonium) | Substituted quinolines | nih.govnih.gov |

Annulation Reactions

Annulation reactions are powerful tools in organic synthesis for the construction of cyclic structures. In the context of enyne-diyne systems like this compound, the multiple unsaturation sites offer versatile handles for such transformations.

A notable reaction is the intermolecular [3+2] annulation of enynes and diynes with cyclopropylanilines, which can be initiated by visible light photocatalysis. nih.gov In this process, the cyclopropylaniline acts as a three-atom component. The reaction is proposed to proceed via the formation of an amine radical cation from the cyclopropylaniline upon photoexcitation. This intermediate undergoes ring-opening to generate a 1,3-radical cation, which then engages with the π-system of the enyne-diyne.

For an unsymmetrical diyne system, such as that present in this compound, the annulation exhibits high regioselectivity. The initial carbon-carbon bond formation is dictated by the stability of the resulting radical intermediate. nih.gov In the case of 1,3-conjugated diynes, the reaction consistently favors addition to one of the alkyne moieties, leading to the formation of highly functionalized cyclopentene (B43876) adducts. nih.gov Although the yields can be modest, the regiocontrol is often excellent. nih.gov The annulation with enynes presents additional complexity due to the competing reactivity of the alkene and alkyne moieties. nih.gov

Table 1: Key Features of [3+2] Annulation of Diynes with Cyclopropylanilines

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Intermolecular [3+2] Annulation | nih.gov |

| Initiation | Visible Light Photocatalysis | nih.gov |

| Reactants | Diyne/Enyne and Cyclopropylaniline | nih.gov |

| Key Intermediate | 1,3-Radical Cation from Cyclopropylaniline | nih.gov |

| Regioselectivity | High, governed by radical stability | nih.gov |

| Product | Functionalized Cyclopentene | nih.gov |

A novel and efficient strategy for the synthesis of polysubstituted benzenes from enyne-diyne systems is the gold-catalyzed diyne-ene annulation, which proceeds through a formal [3+3] cyclization pathway. nih.gov This method stands out for its ability to construct tetra-substituted benzene (B151609) rings in a single step with high efficiency. A critical discovery in this transformation was the role of amides as covalent nucleophilic co-catalysts, a previously unreported function in gold catalysis. nih.gov

The proposed mechanism involves the activation of the 1,6-enyne portion of the substrate by a gold cation, leading to a cyclopropane (B1198618) gold carbene intermediate. nih.gov The amide co-catalyst is believed to facilitate the opening of this highly reactive cyclopropane intermediate. Subsequent sequential addition of the alkene component to the gold-activated enyne ultimately leads to the formation of the tetra-substituted benzene ring. nih.gov The choice of amide is crucial, with acetamide (B32628) being identified as optimal, suggesting that a balance of nucleophilicity and the ability to coordinate with the gold catalyst is necessary for the reaction to proceed effectively. nih.gov

Table 2: Gold-Catalyzed Diyne-Ene Annulation for Polysubstituted Benzenes

| Parameter | Details | Reference |

|---|---|---|

| Catalyst System | Gold Catalyst with Amide Co-catalyst | nih.gov |

| Reaction Type | Formal [3+3] Annulation | nih.gov |

| Substrates | Diyne-Ene Systems | nih.gov |

| Key Feature | Amide as a Covalent Nucleophilic Co-catalyst | nih.gov |

| Product | Tetra-substituted Benzenes | nih.gov |

| Efficiency | High yields (up to 95%) | nih.gov |

Gold catalysts are exceptionally effective at activating the π-bonds of alkynes, making them powerful tools for constructing complex molecular architectures from enyne precursors. mdpi.com For substrates like this compound, the presence of the aniline group can direct and participate in gold-catalyzed benzannulation cascades.

One such pathway involves a hydroamination/hydroarylation cascade. Aniline-substituted diethynylarenes, in the presence of gold(I) complexes, can undergo this sequence to yield aryl-annulated carbazoles. Gold-catalyzed cascade reactions between 1,5-diyn-3-ols and nitrones have also been shown to deliver carbazole (B46965) derivatives. researchgate.net Another relevant transformation is the gold-catalyzed [4+2] cycloaddition of enynes with alkenes, which can lead to the formation of aminonaphthalenes. mdpi.com This reaction proceeds through a cyclopropyl (B3062369) gold carbene intermediate which is then trapped by a tethered aryl group. mdpi.com These examples highlight the versatility of gold catalysis in transforming enyne systems into fused aromatic structures.

Named Cyclization Reactions Relevant to Enyne-Diynes

The conjugated enyne-diyne core is susceptible to several powerful named cyclization reactions that generate highly reactive diradical intermediates. These reactions are of significant interest due to their role in the mode of action of several natural anticancer antibiotics.

The Myers-Saito and Schmittel cyclizations are thermal rearrangements of enyne-allenes that produce diradical species. acs.orgcomporgchem.com While this compound is not an enyne-allene itself, it can be a precursor to such systems, for instance, through isomerization. Enediynes can be converted to enyne-allenes via acid catalysis, which then undergo a rapid Myers-Saito cyclization. rsc.org

The Myers-Saito cyclization (or cycloaromatization) involves the formation of a C1-C6 bond in a (Z)-enyne-allene, generating a σ,π-biradical within a six-membered ring. acs.orgrsc.org This reaction is mechanistically related to the Bergman cyclization but typically occurs at significantly lower temperatures, even at or below ambient temperature, because the process is generally exothermic. rsc.orgorganic-chemistry.org

The Schmittel cyclization is a competing process for enyne-allenes, involving a C2-C6 bond formation to generate a five-membered ring containing a vinyl radical. comporgchem.comrsc.org Theoretical studies have shown that the transition state for the Schmittel cyclization is generally higher in energy than that for the Myers-Saito cyclization. acs.org The mechanistic pathway of the Schmittel cyclization can be complex, transitioning from a one-step concerted process to a stepwise mechanism involving a discrete diradical intermediate, depending on the substitution pattern of the enyne-allene. comporgchem.comrsc.org

Table 3: Comparison of Myers-Saito and Schmittel Cyclizations

| Feature | Myers-Saito Cyclization | Schmittel Cyclization | Reference(s) |

|---|---|---|---|

| Reactant | Enyne-allene | Enyne-allene | acs.org, comporgchem.com |

| Cyclization Mode | C1–C6 | C2–C6 | acs.org, comporgchem.com |

| Product | 1,4-Didehydrobenzene-type diradical (6-membered ring) | 1,3,5-Tridehydrobenzene-type diradical (5-membered ring) | acs.org, rsc.org |

| Activation Energy | Generally lower, can occur at room temperature | Generally higher | acs.org, organic-chemistry.org |

| Thermodynamics | Typically exothermic | - | rsc.org |

The Bergman cyclization is a thermal or photochemical cycloaromatization reaction of an enediyne that produces a highly reactive p-benzyne diradical (a 1,4-didehydrobenzene intermediate). organic-chemistry.orgwikipedia.org This reaction is of fundamental importance and has garnered immense interest following the discovery of natural enediyne-containing antibiotics like calicheamicin, which leverage this reaction to cleave DNA. organic-chemistry.orgutexas.edu

The reaction typically requires high temperatures (often above 200 °C) for acyclic enediynes. wikipedia.org However, incorporating the enediyne moiety into a cyclic system, particularly a 10-membered ring, can significantly lower the activation barrier due to increased ground-state ring strain, allowing the reaction to proceed at or near physiological temperatures (37 °C). wikipedia.org The reactivity of the enediyne towards Bergman cyclization is influenced by several factors. A key geometric parameter is the distance between the two alkyne carbons that form the new sigma bond in the product (the c,d-distance). A shorter distance generally correlates with a lower activation energy. An alternative model suggests that greater bending of the interior angles at the proximal alkyne carbons, pre-distorting them towards the sp² geometry of the product, leads to a lower activation barrier. rsc.org Electronic factors also play a role; embedding the enediyne within certain polymeric or fused aromatic systems can modulate its reactivity. spbu.rursc.org The p-benzyne diradical formed is a powerful hydrogen-abstracting species, readily reacting with a hydrogen atom donor (like 1,4-cyclohexadiene) to form a stable aromatic ring. organic-chemistry.orgwikipedia.org

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive searches for scientific literature and data pertaining to the reactivity and reaction mechanisms of "this compound" have yielded no specific results. The requested information for the sections and subsections of the article, including functional group transformations of the amino group and the influence of the polyunsaturated chain on aniline reactivity, is not present in the available scientific literature.

While general information exists for related classes of compounds, such as N-(2-alkynyl)anilines, the strict requirement to focus solely on "this compound" prevents the inclusion of such data. Therefore, the generation of a scientifically accurate article based on the provided outline is not possible at this time due to the absence of specific research findings for this particular compound.

Spectroscopic Characterization and Structural Elucidation of 2 Dec 3 Ene 1,5 Diyn 1 Yl Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For a derivative of 2-(Dec-3-ene-1,5-diyn-1-yl)aniline, both ¹H and ¹³C NMR would be indispensable.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications for Structural Assignment

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the analysis of a this compound derivative, specific chemical shifts (δ), coupling constants (J), and signal integrations would be used to assign each proton.

For the parent aniline (B41778), aromatic protons typically appear in the range of δ 6.5-7.5 ppm, while the amine (-NH₂) protons present a broad singlet that can vary in position. hmdb.caresearchgate.netchemicalbook.com For the dec-3-ene-1,5-diyn-1-yl side chain, the vinyl protons would exhibit characteristic shifts and couplings, and the protons on the alkyl portion of the chain would be found in the upfield region of the spectrum.

Hypothetical ¹H NMR Data Table for this compound This table is illustrative and based on general principles, as specific experimental data is not available.

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.20 - 6.60 | Multiplet | - |

| Vinylic-H | 6.50 - 5.80 | Multiplet | 10 - 16 |

| -NH₂ | 3.50 - 4.50 | Broad Singlet | - |

| Alkyl-H (adjacent to C≡C) | 2.50 - 2.20 | Triplet | 7.0 |

| Alkyl-H (chain) | 1.60 - 1.20 | Multiplet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy is used to determine the carbon skeleton of a molecule. hmdb.cahmdb.ca Each unique carbon atom in this compound would produce a distinct signal. The aromatic carbons of the aniline ring would resonate between δ 110-150 ppm. hmdb.carsc.org The sp-hybridized carbons of the alkyne groups (C≡C) would appear in the δ 65-90 ppm range, while the sp²-hybridized carbons of the alkene (C=C) would be found further downfield, typically δ 100-150 ppm. The remaining sp³-hybridized alkyl carbons would appear at the most upfield positions (δ 10-40 ppm).

Hypothetical ¹³C NMR Data Table for this compound This table is illustrative and based on general principles, as specific experimental data is not available.

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N | 145 - 150 |

| Aromatic C-H | 115 - 130 |

| Vinylic C=C | 110 - 140 |

| Alkynyl C≡C | 70 - 95 |

Advanced NMR Techniques for Stereochemical Elucidation

To confirm assignments and elucidate the three-dimensional structure, including the stereochemistry of the double bond (E/Z configuration), advanced 2D NMR techniques would be essential. These include:

COSY (Correlation Spectroscopy): To identify proton-proton (H-H) coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range (2-3 bond) correlations between protons and carbons, crucial for connecting the aniline ring to the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which would be key in assigning the E or Z geometry of the C3 double bond.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its key structural features.

Key Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | N-H Stretch | 3300 - 3500 (typically two bands for -NH₂) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Alkyne (C≡C) | C≡C Stretch | 2100 - 2260 (weak to medium intensity) |

| Alkene (C=C) | C=C Stretch | 1620 - 1680 (variable intensity) |

| Aromatic Ring | C=C Stretch | ~1600 and ~1475 |

The presence of a sharp, medium-intensity peak around 2200 cm⁻¹ would be strong evidence for the internal alkyne functionalities. The dual peaks in the 3300-3500 cm⁻¹ region would be characteristic of the primary amine group (-NH₂) on the aniline ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₆H₁₇N, giving it a monoisotopic mass of approximately 223.136 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass.

Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The molecular ion peak ([M]⁺) would be observed, and subsequent fragmentation could involve the loss of small neutral molecules or radicals from the alkyl chain, or cleavage at various points along the enediyne system, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probes

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The extensive π-system of this compound, which includes the aniline ring, the double bond, and two triple bonds in conjugation, is expected to result in strong absorption in the UV-Vis region. nist.govrroij.com

Aniline itself typically shows two primary absorption bands: a strong band around 230-240 nm (π → π* transition) and a weaker band around 280-290 nm (n → π* transition). nist.gov The extended conjugation from the enediyne chain would be expected to cause a bathochromic (red) shift in these absorptions to longer wavelengths, likely extending into the 300-400 nm range. researchgate.net Analysis of the absorption maxima (λ_max) provides insight into the electronic structure of the molecule's chromophore.

Investigation of Intramolecular Charge Transfer (ICT) Properties

The concept of intramolecular charge transfer is central to the understanding of "push-pull" molecules, where an electron-donor (D) and an electron-acceptor (A) group are linked by a π-conjugated system. digitellinc.comnih.gov In the case of this compound, the aniline group acts as the electron donor, while the conjugated eneyne system can facilitate the transfer of electron density upon photoexcitation. This phenomenon leads to the formation of an excited state with a significant dipole moment, often referred to as an ICT state.

Studies on similar push-pull systems reveal key characteristics of this process. For instance, a cross-conjugated push-pull enediyne dye with N,N-dimethylaniline as the donor exhibits dual emission from a locally excited (LE) state and an ICT state. rsc.org The emission from the ICT state is particularly sensitive to the polarity of the solvent, showing a significant red-shift (a shift to longer wavelengths) as the solvent polarity increases. rsc.org This solvatochromism is a hallmark of ICT, as polar solvents stabilize the highly polar ICT state.

For example, the aforementioned enediyne dye shows a substantial red-shift of 4166 cm⁻¹ in its emission spectrum when moving from a non-polar solvent like cyclohexane (B81311) to a polar one such as N,N-dimethylformamide. rsc.org Time-resolved fluorescence experiments on this compound identified a shorter lifetime component (around 0.5–0.9 ns) associated with the ICT state and a longer one (1.6–2.8 ns) for the LE state. rsc.org It is plausible that this compound would exhibit similar solvent-dependent fluorescence behavior.

Furthermore, research on 4′-(dimethylamino)benzylidene-4-nitroaniline (DMABNA), another donor-acceptor system, also demonstrates significant ICT upon excitation, particularly in polar environments. nih.gov In acetonitrile, DMABNA exhibits dual-band emission, with the lower energy band attributed to the relaxed ICT state. nih.gov The formation of such ICT states is often accompanied by molecular twisting to facilitate charge separation. nih.gov In the context of the eneyne linker in this compound, an excited-state alkyne-to-allene isomerization could occur, which would involve both torsional motion and rehybridization, leading to a twisted and rehybridized intramolecular charge-transfer (TRICT) state. rero.ch

The photophysical properties of such push-pull systems are summarized in the table below, based on data from analogous compounds.

| Compound Class | Donor | Acceptor/Linker | Key Photophysical Property | Reference |

| Push-Pull Enediyne | N,N-dimethylaniline | Pyrene via enediyne | Dual emission (LE and ICT), strong solvatochromism | rsc.org |

| Benzylideneaniline | N,N-dimethylamino | Nitro group | Dual-band emission in polar solvents, indicating ICT | nih.gov |

| Aniline-Triazine Dyad | Aniline | Triazine via alkyne | Ultrafast alkyne-to-allene isomerization in the excited state | rero.ch |

| Donor-Acceptor Purines | Amino groups | Cyano, Ester | Red-shifted absorption, highly solvatochromic emission | nih.gov |

This table presents data from compounds analogous to this compound to illustrate the expected properties.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, a single-crystal X-ray diffraction analysis would provide definitive information on its absolute structure, including bond lengths, bond angles, and torsional angles of the eneyne chain and the aniline ring.

While a crystal structure for the specific title compound is not found in the provided search results, the utility of this technique is well-documented for a vast array of substituted aniline derivatives and conjugated systems. beilstein-journals.org For instance, the crystal structures of "push-pull" purine (B94841) derivatives have been elucidated, revealing details about their molecular recognition capabilities. nih.gov Similarly, the structure of a meta-1,2,4-oxadiazole aniline has been confirmed by single-crystal X-ray analysis, providing unambiguous proof of its molecular connectivity and conformation. beilstein-journals.org

In the context of this compound, a crystallographic study would be expected to reveal:

The planarity or deviation from planarity of the aniline ring.

The precise geometry of the (E)-alkene double bond.

The linearity or any slight bending of the diyne moiety.

The conformation of the decyl chain.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group and π-π stacking between aromatic rings, which govern the crystal packing.

The data obtained from X-ray crystallography is typically presented in a standardized format, as exemplified by the general structure of a crystallographic data table below.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) define the size and angles of the unit cell. |

| Volume (ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | The theoretical density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This table illustrates the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Such structural details are crucial for understanding the relationship between the molecular architecture and the material's bulk properties, including its photophysical behavior.

Theoretical and Computational Chemistry Studies on 2 Dec 3 Ene 1,5 Diyn 1 Yl Aniline and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of enediyne systems. These computational tools allow for the detailed examination of molecular geometries, electronic properties, and the energetic landscapes of chemical reactions.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Investigations

Density Functional Theory (DFT) has emerged as a robust method for studying enediynes, effectively locating reactants, products, and transition states along reaction pathways like the Bergman cyclization. nih.gov The B3LYP functional, in particular, is a widely used and reliable choice for these systems. utexas.edu DFT calculations are instrumental in determining the geometries and energies of various stationary points on the potential energy surface. scispace.com For instance, geometry optimization using DFT at the B3LYP/6-31G** level of theory has been successfully applied to aniline (B41778) derivatives to determine stable conformations. scispace.com

Time-Dependent DFT (TD-DFT) extends the utility of DFT to the study of electronically excited states, which is crucial for understanding the photophysical properties and photochemical reactivity of these molecules. researchgate.netrsc.org TD-DFT can be used to calculate vertical excitation energies and to investigate the nature of electronic transitions, such as the π → π* and n → π* transitions observed in related azo dyes. scispace.com The accuracy of TD-DFT calculations can be influenced by the choice of functional, with long-range corrected functionals like CAM-B3LYP often providing more accurate results for charge-transfer excitations. scispace.com The combination of DFT and TD-DFT provides a powerful toolkit for a comprehensive understanding of both the ground and excited state properties of 2-(Dec-3-ene-1,5-diyn-1-yl)aniline and its analogs. arxiv.orgnih.gov

Interactive Data Table: DFT Functionals and Basis Sets in Enediyne Studies

| Method | Functional | Basis Set | Application | Reference |

| DFT | B3LYP | 6-31G(d,p) | Bergman cyclization pathways, reaction enthalpies. | nih.gov |

| DFT | B3LYP | 6-31G** | Geometry optimization of aniline derivatives. | scispace.com |

| TD-DFT | CAM-B3LYP | 6-311+G(d,p) | Vertical excitation energies, electronic transitions. | scispace.com |

| DFT | B3LYP | Not Specified | Characterization of enediyne and aza-enediyne series. | utexas.edu |

Ab Initio Methods (e.g., CASSCF, MRSDCI) for Biradical Systems

The Complete Active Space Self-Consistent Field (CASSCF) method is a cornerstone for studying such systems. aip.org It allows for the description of bond-breaking processes and the electronic structure of multiradicals by including all important electronic configurations within a defined "active space" of orbitals and electrons. esqc.orgnih.gov Following a CASSCF calculation, dynamic electron correlation can be incorporated through methods like Multi-Reference Configuration Interaction (MRCI) or second-order perturbation theory (CASPT2), providing a more quantitative description of the system's energetics. diva-portal.org For instance, the spectroscopy oriented configuration interaction (SORCI) approach, which builds upon a CASSCF calculation, has been developed for studying large molecules. core.ac.uk These high-level methods are crucial for accurately predicting the relative energies of different spin states (singlet vs. triplet) and for understanding the electronic rearrangements that occur during the formation of biradical intermediates. rsc.org

Reaction Mechanism Elucidation and Pathway Analysis

Computational chemistry plays a pivotal role in mapping out the complex reaction mechanisms of enediynes, from the initial cyclization to the subsequent reactions of the highly reactive intermediates.

Transition State Analysis and Energy Profiles

Understanding the kinetics and thermodynamics of a reaction requires a detailed analysis of its energy profile, particularly the transition states that connect reactants, intermediates, and products. Computational methods are adept at locating these high-energy transition state structures and calculating the associated activation barriers. parchem.com For the Bergman cyclization, the key step in the activation of many enediynes, the transition state geometrically resembles the p-benzyne product. rsc.org Theoretical models have been developed to predict the reactivity of enediynes based on the geometric distortions in the ground state that mimic the transition state structure. rsc.org

DFT calculations have been successfully employed to compute the transition state energies for the cyclization of enediyne analogs. utexas.edu High-level ab initio methods, such as CCSD(T), have also been used to investigate the energetics of the Bergman cyclization, providing benchmark data for the reaction and activation enthalpies. smu.edu These studies have shown that factors like ring strain and the distance between the reacting acetylenic carbons significantly influence the activation barrier. nih.gov

Interactive Data Table: Calculated Activation Energies for Enediyne Cyclization

| Enediyne System | Computational Method | Calculated Activation Enthalpy (ΔH‡, kcal/mol) | Reference |

| (Z)-Hexa-1,5-diyn-3-ene | CCSD(T)/6-31G(d,p) | 28.5 | smu.edu |

| Generic Enediyne | DFT (B3LYP) | ~32 (predicted) | utexas.edu |

| Diol-containing analog of (Z)-hex-3-ene-1,5-diyne | Not Specified | 31.5 (measured) | nih.gov |

Radical Intermediates and Reaction Pathways

The chemistry of enediynes is dominated by the formation and subsequent reactions of radical intermediates. libretexts.org The Bergman cyclization of this compound would lead to a highly reactive p-benzyne biradical. The stability of these radical intermediates is influenced by factors such as substitution and resonance delocalization. libretexts.org Computational studies can predict the relative stabilities of different radical species and map out the various reaction pathways available to them. libretexts.org

Beyond the Bergman cyclization, other radical-mediated pathways can be envisioned for enediynes. For example, under certain conditions, enediynes can undergo radical cyclizations to form different ring systems, such as benzofulvenes. acs.org Tandem reactions involving radical cyclizations can also lead to the formation of complex polycyclic structures. acs.org Computational analysis of these pathways helps in understanding the factors that govern the regioselectivity and stereoselectivity of these transformations.

Role of Hydrogen Atom Transfer Mechanisms

A crucial step in the biological activity of many enediyne natural products is the abstraction of hydrogen atoms from a suitable donor, often DNA, by the p-benzyne biradical. nih.gov This hydrogen atom transfer (HAT) process leads to the formation of a stable aromatic ring and generates DNA radicals, ultimately causing strand cleavage. utexas.edu

The mechanism of HAT can be either concerted, where the proton and electron are transferred in a single step, or stepwise. nih.govrsc.org Computational studies can elucidate the preferred mechanism by calculating the energy barriers for both pathways. rsc.org The efficiency of HAT is dependent on the bond dissociation energy of the hydrogen donor and the polarity of the radical and the donor molecule. scripps.edu Biocatalytic systems have demonstrated the ability to perform highly selective HAT reactions, highlighting nature's ability to control these fundamental processes. nih.gov Understanding the intricacies of HAT mechanisms through computational modeling is essential for designing new enediyne-based therapeutic agents with enhanced and more selective reactivity.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry serves as a powerful tool for predicting the regioselectivity and stereoselectivity of reactions involving complex molecules like this compound. In the context of enediyne compounds, theoretical studies are crucial for understanding the outcomes of cycloaromatization reactions, such as the Bergman and Myers-Saito cyclizations, as well as other transformations like cycloadditions.

The regioselectivity of cycloaddition reactions involving enediyne analogs can be effectively explored using methodologies like Molecular Electron Density Theory (MEDT). researchgate.net For instance, computational studies on similar systems have shown that cycloadditions can proceed via either single-step or stepwise mechanisms, with the reaction pathway being influenced by the electronic nature of the reactants. researchgate.net The analysis of activation and reaction energies calculated through quantum chemical methods, such as Density Functional Theory (DFT) using functionals like B3LYP, helps in identifying the most favorable reaction channel and thus predicting the regioselectivity in agreement with experimental results. researchgate.net

Furthermore, stereoselectivity in reactions of enediyne-containing molecules has been shown to be exceptionally high in certain cases. For example, the cascade rearrangement of glycine (B1666218) derivatives featuring an enediyne moiety can lead to the formation of tri- and tetracyclic heterocyclic structures with a quaternary stereogenic center as a single stereoisomer. rsc.org This high level of stereocontrol is a result of a sequence of reactions including a base-catalyzed 1,3-proton shift, a Myers-Saito cyclization, a 1,5-hydrogen atom transfer, and a final intramolecular coupling of the resulting biradical. rsc.org Theoretical models can elucidate the potential energy surfaces of these intricate reaction cascades, thereby explaining the observed high stereoselectivity.

Investigation of Electronic Structure and Bonding Characteristics

The electronic structure and bonding of this compound are defined by the interplay between the π-conjugated enediyne system and the aromatic aniline moiety. The enediyne core is known for its unique ability to undergo cycloaromatization to form a p-benzyne biradical, a transformation that is highly dependent on its electronic and geometric properties. nih.gov The aniline substituent, with its electron-donating amino group, can significantly modulate the electronic characteristics of the enediyne system.

Computational studies on analogous systems, such as anthraquinone-fused enediynes, reveal the intricate electronic interplay between different parts of the molecule. nih.gov The linkage between the enediyne scaffold and other molecular fragments, in this case, the aniline ring, creates a unique electronic environment. nih.gov The nitrogen atom of the aniline can influence the electron density distribution across the enediyne's carbon framework.

Below is a table showcasing typical calculated electronic properties for aniline and a simple enediyne model, illustrating the data that would be obtained from a computational analysis of this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Aniline (Model) | -5.15 | 0.31 | 5.46 |

| (Z)-hex-3-ene-1,5-diyne (Model) | -6.42 | -0.85 | 5.57 |

Conformational Analysis and Intramolecular Interactions

The conformational flexibility of the dec-3-ene-1,5-diyne chain in this compound is a critical determinant of its reactivity. The relative orientation of the two alkyne groups is particularly important for the feasibility of cycloaromatization reactions. Computational methods are essential for exploring the potential energy surface of such flexible molecules and identifying stable conformers.

For enediyne systems, conformational control can act as a switch for their reactivity. For example, forcing an enediyne into a specific conformation, such as a boat-like arrangement, can stabilize the molecule, while releasing this conformational lock can trigger cycloaromatization. princeton.edu In the case of this compound, the aliphatic chain allows for numerous conformations, and the energy barriers between them would dictate the accessibility of the reactive geometry where the alkyne termini are in close proximity.

A significant factor in the conformational preference of this compound is the potential for intramolecular interactions. Specifically, π-stacking between the aniline ring and the π-systems of the ene-diyne moiety can lead to stabilized, folded conformations. beilstein-journals.org Computational studies on similar aryl-alkene systems, using methods like the M06-2X functional which is well-suited for describing non-covalent interactions, have quantified the stabilizing energy of such π-π interactions. beilstein-journals.org These studies reveal that different conformers, such as gauche and anti, can coexist, with their relative populations being determined by the strength of the intramolecular forces. beilstein-journals.org Natural Bond Orbital (NBO) analysis can further elucidate these interactions by identifying stabilizing electron donations between the π-orbitals of the aromatic ring and the antibonding π*-orbitals of the unsaturated chain. beilstein-journals.org

The following interactive table provides hypothetical energy data for different conformers of a related π-stacked system, illustrating the kind of results obtained from conformational analysis.

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Distance (Å) | Description |

|---|---|---|---|

| Gauche (Stacked) | 0.00 | 3.30 | Aniline ring is parallel to the enediyne system, stabilized by π-π stacking. |

| Anti (Extended) | 3.50 | > 5.0 | Aniline ring and enediyne system are far apart, minimizing interaction. |

Conclusion and Future Research Directions

Summary of Key Research Advancements on 2-(Dec-3-ene-1,5-diyn-1-yl)aniline

Research into compounds structurally similar to this compound, such as 2-(6-aryl-3(Z)-hexen-1,5-diynyl)anilines, has primarily centered on their potential as potent antitubulin agents for cancer therapy. These advancements have illuminated the critical role of the enediyne and aniline (B41778) functionalities in mediating biological activity. The core structure, a 1,5-diyne-3-ene system attached to an aniline ring, is a recognized pharmacophore with significant cytotoxic potential.

Key advancements in the broader field of enediyne chemistry that are relevant to this specific aniline derivative include:

Synthesis of the Enediyne Core: Methodologies for constructing the enediyne core are well-established, often involving coupling reactions to assemble the diyne and ene components. The synthesis of related acyclic enediynes has been achieved through various strategies, providing a foundational toolkit for assembling molecules like this compound.

Understanding of Bergman Cyclization: A crucial aspect of enediyne chemistry is the Bergman cyclization, a thermal or photochemically induced rearrangement that produces a highly reactive p-benzyne diradical. rsc.orgsmu.edu This diradical is capable of abstracting hydrogen atoms from the DNA backbone, leading to strand cleavage and cell death. nih.gov The reactivity of the enediyne core can be modulated by the substituents and the geometry of the molecule. smu.edu For acyclic enediynes, high temperatures are often required for this cyclization, a factor that influences their potential applications. rsc.org

Functionalization of the Aniline Moiety: The aniline portion of the molecule offers a versatile handle for chemical modification. Research on aniline synthesis and functionalization provides a plethora of methods for introducing various substituents onto the aromatic ring. organic-chemistry.orgacs.org These modifications can influence the electronic properties, solubility, and biological targeting of the entire molecule.

Unresolved Challenges and Emerging Research Areas

Despite the progress in understanding related compounds, significant challenges and unanswered questions remain, particularly for this compound itself.

Key Unresolved Challenges:

| Challenge | Description |

| Targeted Synthesis | Developing a highly selective and efficient synthesis specifically for this compound remains a significant hurdle. Controlling the stereochemistry of the double bond and preventing unwanted side reactions of the highly reactive enediyne moiety are key challenges. |

| Reactivity and Stability | The inherent reactivity of the enediyne core makes the compound potentially unstable, complicating its synthesis, purification, and storage. Understanding the specific conditions under which it undergoes Bergman cyclization is crucial for any potential application. The half-life of related reactive model enediynes has been a subject of kinetic analysis. princeton.edu |

| Biological Activity Profile | The biological activity of this specific compound is largely unexplored. While analogues show promise, a detailed investigation into its cytotoxicity, mechanism of action, and potential therapeutic window is necessary. |

| Structure-Activity Relationship (SAR) | A systematic exploration of how modifications to the dec-3-ene-1,5-diyne chain and the aniline ring affect the compound's properties has not been undertaken. Such SAR studies are vital for optimizing its potential as a therapeutic agent or a research tool. |

Emerging Research Areas:

The study of polyunsaturated anilines like this compound is poised to benefit from several emerging areas in chemical research:

Biocatalysis: The use of enzymes for specific chemical transformations is a growing field. nih.gov Exploring the potential of enzymes, such as nitroreductases for aniline synthesis or other enzymes for stereoselective reactions on the polyunsaturated chain, could offer greener and more efficient synthetic routes. acs.org The biosynthesis of natural enediyne antibiotics provides a blueprint for how nature assembles these complex structures. nih.govnih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This technology could be particularly advantageous for handling reactive intermediates and improving the safety and scalability of synthesizing enediyne-containing molecules.

Photo- and Electrocatalysis: These techniques provide alternative energy sources to drive chemical reactions, often under milder conditions than traditional thermal methods. researchgate.net They could be employed for novel C-N bond formations or for triggering specific reactions of the polyunsaturated system. rsc.org

Prospective Avenues for Future Research on Polyunsaturated Aniline Chemistry

The future of research on this compound and related polyunsaturated anilines is rich with possibilities, spanning from fundamental reaction discovery to advanced computational modeling and the exploration of novel catalytic systems.

Novel Reaction Discovery

The unique combination of a nucleophilic aniline and a highly unsaturated, electrophilic side chain in this compound opens up avenues for discovering novel intramolecular reactions. For instance, the electrophilic cyclization of N-(2-alkynyl)anilines is a known method for synthesizing quinolines. nih.govdocumentsdelivered.comacs.org Investigating similar cyclization cascades for this more complex system could lead to the formation of novel heterocyclic scaffolds. Furthermore, exploring the reactivity of the enediyne moiety beyond the Bergman cyclization, such as in cycloaddition reactions or transition metal-catalyzed transformations, could yield a diverse range of new chemical entities.

Advanced Computational Modeling

Computational chemistry offers a powerful tool for predicting and understanding the behavior of complex molecules like this compound. nih.gov Quantum chemical studies can be employed to:

Predict Reaction Pathways: Model the energetics of potential synthetic routes and intramolecular cyclizations, guiding experimental efforts.

Analyze Bergman Cyclization: Calculate the activation barrier for the Bergman cyclization and determine how structural modifications influence this critical reaction. smu.edu

Elucidate Electronic Structure: Understand the electronic properties of the molecule, which are key to its reactivity and potential interactions with biological targets.

Table of Computational Approaches for Enediyne Studies:

| Computational Method | Application | Reference |

| Density Functional Theory (DFT) | Calculating reaction energies and barriers for cyclization. | smu.edu |

| Unrestricted Broken Spin Symmetry (UBS) | Describing open-shell diradical intermediates. | nih.gov |

| Coupled-Cluster [CCSD(T), BD(T)] | High-accuracy single-point energy calculations. | nih.gov |

Exploration of New Catalytic Systems

The development of novel catalytic systems is paramount for advancing the chemistry of polyunsaturated anilines. Future research should focus on:

Transition Metal Catalysis: While palladium and copper catalysts are staples in C-N bond formation, exploring other transition metals could unlock new reactivity patterns. organic-chemistry.org For instance, rhodium and ruthenium have shown promise in C-H activation and annulation reactions that could be adapted for these systems.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for various transformations. nih.gov Chiral organocatalysts could be particularly valuable for controlling the stereochemistry of reactions involving the polyunsaturated chain.

Nanocatalysis: The use of catalytically active nanoparticles can offer enhanced reactivity and selectivity. organic-chemistry.org Designing nanocatalysts for specific transformations of polyunsaturated anilines could lead to more efficient and sustainable synthetic processes.

Broader Impact on Fundamental Organic Synthesis and Chemical Research

The study of this compound, despite its specificity, has broader implications for the field of organic chemistry. The challenges associated with its synthesis and the exploration of its reactivity drive the development of new synthetic methods and catalytic systems that can be applied to a wide range of other complex molecules. Understanding the intricate interplay between the aniline and enediyne moieties provides fundamental insights into the reactivity of polyfunctional compounds. Ultimately, research into such enigmatic molecules pushes the boundaries of our understanding of chemical reactivity and inspires the design of new functional molecules with potential applications in medicine and materials science.

Q & A

How can 2-(Dec-3-ene-1,5-diyn-1-yl)aniline be synthesized with high regioselectivity, and what experimental parameters are critical for functional group compatibility?

Answer:

Synthesis of this compound likely involves coupling strategies to introduce the dec-3-ene-1,5-diynyl moiety to the aniline core. Key considerations include:

- Catalytic systems : Palladium-catalyzed cross-coupling (e.g., Sonogashira or Heck reactions) may be employed, leveraging directing groups (e.g., sulfinyl or amine auxiliaries) to enhance regioselectivity .

- Temperature control : Elevated temperatures (50–160°C) are often required for C-H activation but must be balanced with thermal stability of the ene-diynyl group .

- Protecting groups : The aniline -NH₂ group may require protection (e.g., acetylation) to prevent side reactions during alkyne coupling steps .

What advanced spectroscopic techniques are optimal for characterizing the electronic and structural properties of this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR can resolve the electron-deficient aromatic ring and alkyne protons. 2D NMR (e.g., COSY, HSQC) aids in assigning coupling patterns for the ene-diynyl chain .

- UV-Vis spectroscopy : λmax values (e.g., 235–288 nm) indicate conjugation between the aniline and unsaturated backbone, useful for tracking reactivity .

- Mass spectrometry (HRMS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

How does the ene-diynyl substituent influence the compound’s reactivity in palladium-catalyzed C-H functionalization?

Answer:

The ene-diynyl group may act as an electron-withdrawing moiety, altering the electronic environment of the aromatic ring:

- Directing effects : The aniline -NH₂ group can coordinate with palladium, directing C-H activation to ortho positions. Steric hindrance from the diynyl chain may favor mono- over di-functionalization .

- Kinetic studies : Time-dependent experiments (e.g., monitoring acetoxylation at 100°C over 40 minutes) can reveal competing pathways between alkyne cyclization and C-H bond cleavage .

What methodologies are suitable for incorporating this compound into functional polymers, and how does its structure enhance material properties?

Answer:

- Polymerization strategies : Radical polymerization or step-growth methods can integrate the compound into polyaniline derivatives. The diynyl group enables post-polymerization modifications (e.g., click chemistry) .

- Functional enhancements : The conjugated backbone improves conductivity, while the aniline moiety facilitates redox activity, making it suitable for conductive coatings or sensors .

How should researchers address contradictions in kinetic data during mechanistic studies of this compound’s reactions?

Answer:

- Control experiments : Isolate intermediates (e.g., via quenching at specific timepoints) to validate proposed mechanisms .

- Computational modeling : Density Functional Theory (DFT) can predict transition states and compare theoretical vs. experimental activation energies .

- Isotopic labeling : Deuterium tracing (e.g., C-D bond analysis) clarifies whether hydrogen transfer steps are rate-limiting .

What safety protocols are essential for handling this compound, given its structural analogs’ hazards?

Answer:

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation of the unsaturated backbone .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid alkyne oxidation. PPE (gloves, goggles) is mandatory due to potential skin/eye irritation .

How can computational tools aid in predicting the compound’s reactivity with biomolecules or other substrates?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.